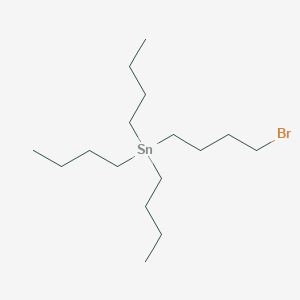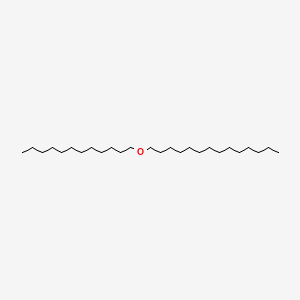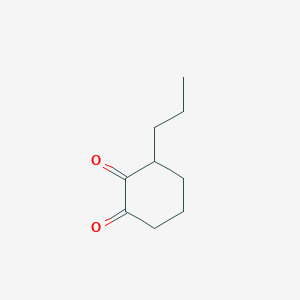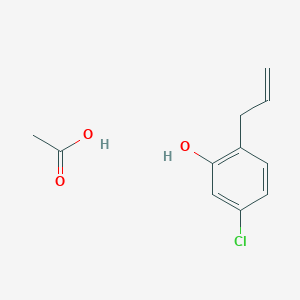
(4-Bromobutyl)(tributyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromobutyl)(tributyl)stannane is an organotin compound that features a tin atom bonded to a 4-bromobutyl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to the relatively weak bond between tin and hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromobutyl)(tributyl)stannane typically involves the reaction of tributyltin hydride with 4-bromobutyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+Br(CH2)4Br→Bu3Sn(CH2)4Br+HBr
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromobutyl)(tributyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The bromine atom can be substituted by other nucleophiles.
Cyclization: It can participate in intramolecular cyclization reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like silanes and indium hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used.
Cyclization: Catalysts like palladium or nickel complexes are often employed.
Major Products
Reduction: The major products are typically dehalogenated compounds.
Substitution: The products depend on the nucleophile used, resulting in various substituted butylstannanes.
Aplicaciones Científicas De Investigación
Chemistry
(4-Bromobutyl)(tributyl)stannane is used in organic synthesis for radical reactions, including dehalogenation and cyclization reactions. It serves as a precursor for the synthesis of complex organic molecules.
Biology and Medicine
Organotin compounds, including this compound, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications.
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC. Its ability to undergo radical reactions makes it valuable in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Bromobutyl)(tributyl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various reactions, such as hydrogen abstraction or addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: A commonly used reducing agent in radical reactions.
Tributyltin chloride: Used in organic synthesis and as a precursor for other organotin compounds.
Tributyltin oxide: Employed as a catalyst and stabilizer in industrial applications.
Uniqueness
(4-Bromobutyl)(tributyl)stannane is unique due to the presence of the 4-bromobutyl group, which allows for specific substitution and cyclization reactions that are not possible with other tributyltin compounds. This makes it a versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures.
Propiedades
Número CAS |
61222-09-1 |
|---|---|
Fórmula molecular |
C16H35BrSn |
Peso molecular |
426.1 g/mol |
Nombre IUPAC |
4-bromobutyl(tributyl)stannane |
InChI |
InChI=1S/C4H8Br.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |
Clave InChI |
QOPUTHXAYZZHKO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)




![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)



![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)

